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Compound of Interest

Compound Name: FR901464

Cat. No.: B1674042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and

detailed protocols for the preparation of analogs of FR901464, a potent antitumor natural

product that acts by modulating the spliceosome. The information is intended to guide

researchers in medicinal chemistry and drug development in synthesizing novel analogs for

structure-activity relationship (SAR) studies and as potential therapeutic agents.

Introduction to FR901464 and its Analogs
FR901464 is a natural product isolated from Pseudomonas sp. that exhibits potent

antiproliferative activity against a range of human cancer cell lines with IC50 values in the low

nanomolar range.[1][2] Its unique mode of action involves binding to the SF3b subunit of the

spliceosome, a key component of the cellular machinery responsible for pre-mRNA splicing.[2]

This interaction leads to the inhibition of splicing and subsequent cell cycle arrest and

apoptosis in cancer cells. The complex molecular architecture of FR901464, which includes

two functionalized tetrahydropyran rings linked by a diene chain, has made it a challenging

target for total synthesis.[3][4] However, several successful total syntheses have been

reported, paving the way for the generation of analogs with improved stability, potency, and

pharmacokinetic properties.[1][5][6][7] Notable analogs include Spliceostatin A, a more stable

methylated derivative, and Meayamycin, a highly potent synthetic analog.[1][7]
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Retrosynthetic Analysis and Key Synthetic
Strategies
The synthesis of FR901464 and its analogs is a complex undertaking that has been

approached through various strategies. A common theme in these syntheses is a convergent

approach, where the molecule is disconnected into key fragments that are synthesized

independently and then coupled at a late stage. This allows for flexibility in the synthesis of

analogs by modifying individual fragments.

A generalized retrosynthetic analysis of FR901464 is depicted below, breaking the molecule

down into three key fragments: the "left-hand" tetrahydropyran ring (Ring A), the "right-hand"

tetrahydropyran ring (Ring C), and the side chain (Fragment B).
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Ring C
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Caption: Generalized retrosynthetic analysis of FR901464.

Several key synthetic strategies have been employed to construct these fragments and

assemble the final molecule:

Hetero-Diels-Alder Reaction: Jacobsen and coworkers utilized an asymmetric hetero-Diels-

Alder reaction as a key step for the construction of the two tetrahydropyran rings.[4][8]

Chiral Pool Synthesis: Kitahara's group developed a convergent synthesis that took

advantage of starting materials from the chiral pool, such as L-threonine, ethyl (S)-lactate,
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and 2-deoxy-D-glucose.[4][9]

Convergent Synthesis via Olefin Metathesis: Koide and coworkers reported a convergent

enantioselective synthesis where a key late-stage step involved a diene-ene cross olefin

metathesis to connect the fragments.[6][7] This approach is particularly versatile for analog

synthesis.

Achmatowicz Rearrangement: Ghosh and coworkers employed an Achmatowicz

rearrangement as a key transformation in their concise and enantioselective syntheses of

FR901464 and Spliceostatin A.[1][5][3]

The following diagram illustrates a generalized workflow for a convergent synthesis of

FR901464 analogs.

Fragment Synthesis

Fragment Coupling

Final Steps

Synthesis of Ring A Analog

Coupling with Ring A
(e.g., Olefin Metathesis)

Synthesis of Ring C Analog

Coupling of Ring C and Side Chain

Synthesis of Side Chain Analog

Deprotection

Purification and Characterization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8919379/
https://www.researchgate.net/publication/239187020_A_synthesis_of_FR901464
https://pubs.acs.org/doi/10.1021/ja067870m
https://pmc.ncbi.nlm.nih.gov/articles/PMC2530894/
https://www.benchchem.com/product/b1674042?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3827971/
https://pubs.acs.org/doi/10.1021/jo500800k
https://www.benchchem.com/product/b1674042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Generalized workflow for convergent synthesis.

Quantitative Data Summary
The following tables summarize the biological activity of FR901464 and some of its key analogs

against various human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity (IC50/GI50 in nM)

Compound/
Analog

MCF-7
(Breast)

A549 (Lung)
HCT116
(Colon)

P388
(Leukemia)

Reference

FR901464 1.1 1.3 0.61 3.3 [2][6]

Spliceostatin

A

Similar to

FR901464
- - - [1]

Meayamycin 0.01 - - - [6][7]

Tetrahydrofur

an Analog
>1000 - - - [10][11]

Table 2: Summary of Total Synthesis Efforts
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Research
Group

Longest Linear
Sequence
(steps)

Total Steps Key Reactions Reference

Jacobsen 19 40

Asymmetric

Hetero-Diels-

Alder

[1][8]

Kitahara 22 41

Chiral Pool

Synthesis, Julia

Olefination

[1][4]

Koide 13 29

Zr/Ag-promoted

alkynylation,[1]

[6]-sigmatropic

rearrangement,

Olefin Metathesis

[1][6]

Ghosh 9-10 19-20

CBS Reduction,

Achmatowicz

Rearrangement,

Michael Addition,

Cross-

Metathesis

[1][5][3]

Experimental Protocols
The following are representative protocols for key reactions in the synthesis of FR901464
analogs, based on published procedures. Researchers should consult the original literature for

detailed experimental conditions and characterization data.

Protocol 1: Synthesis of the "Left-Hand"
Tetrahydropyran Ring A via Achmatowicz
Rearrangement
This protocol is adapted from the synthesis described by Ghosh and coworkers.[1][3]

Materials:
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Chiral furfuryl alcohol derivative

m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM)

Sodium bicarbonate (NaHCO3) solution

Magnesium sulfate (MgSO4)

Silica gel for column chromatography

Procedure:

Dissolve the chiral furfuryl alcohol derivative in DCM in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add m-CPBA portion-wise to the solution while stirring.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Quench the reaction by adding a saturated aqueous solution of NaHCO3.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced

pressure.

Purify the resulting pyranone product by silica gel column chromatography.

Protocol 2: Late-Stage Olefin Cross-Metathesis Coupling
This protocol is a generalized procedure based on the work of Koide and others who have

utilized this key coupling reaction.[5][6][7]

Materials:
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"Left-hand" fragment with a terminal olefin

"Right-hand" fragment with a terminal olefin

Grubbs' second-generation catalyst or other suitable ruthenium catalyst

Anhydrous and degassed solvent (e.g., DCM or toluene)

Inert atmosphere (e.g., nitrogen or argon)

Silica gel for column chromatography

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the "left-hand" and "right-hand"

fragments in the anhydrous, degassed solvent.

Add the ruthenium catalyst to the solution.

Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for several

hours, monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain the coupled product.

Mechanism of Action: Targeting the Spliceosome
FR901464 and its analogs exert their potent anticancer effects by binding to the SF3b complex

within the spliceosome. This binding event inhibits the splicing of pre-mRNA, leading to an

accumulation of unspliced transcripts and ultimately triggering cell cycle arrest and apoptosis.

The tetrahydropyran-spiroepoxide moiety of FR901464 is crucial for its activity, as it forms a

covalent bond with a cysteine residue in the PHF5A protein, a component of the SF3b

complex.[10]
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Caption: Simplified mechanism of action of FR901464 analogs.

Conclusion
The synthesis of FR901464 analogs remains a vibrant area of research, driven by the potential

of these compounds as novel anticancer agents. The synthetic strategies outlined in these

application notes, particularly the convergent approaches utilizing powerful chemical

transformations, provide a robust platform for the generation of diverse analogs. By

systematically modifying the core structure and evaluating the biological activity, researchers
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can further probe the structure-activity relationships and develop next-generation spliceosome

modulators with enhanced therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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